
Dofequidar, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dofequidar, (R)-, also known as Dofequidar, (R)-, is a useful research compound. Its molecular formula is C30H31N3O3 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dofequidar, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dofequidar, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Research Findings
- Inhibition of ABC Transporters : Dofequidar has been shown to effectively inhibit ABCB1 and ABCG2 transporters, which are responsible for the efflux of many anticancer agents. Studies indicate that dofequidar can sensitize cancer stem-like side population (SP) cells to chemotherapy by reducing their efflux capabilities .
- Clinical Efficacy : Phase III clinical trials have demonstrated that dofequidar, when used in combination with standard chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF), can improve overall response rates and progression-free survival in patients with metastatic breast cancer .
- Combination Therapy : Dofequidar has been evaluated in various combination therapies. For instance, it has shown promising results when combined with irinotecan (CPT-11), enhancing the drug's efficacy against tumors that exhibit resistance due to high levels of ABCG2 .
Case Study 1: Dofequidar with CAF Regimen
A study involving 221 patients with metastatic breast cancer assessed the combination of dofequidar with the CAF regimen. The results indicated an overall response rate of 53.1% for patients receiving the combination therapy compared to 42.6% for those receiving CAF alone. Although not statistically significant, this suggests a potential benefit from adding dofequidar to standard treatment .
Case Study 2: Sensitization of Cancer Stem Cells
Research demonstrated that dofequidar significantly reduces the number of SP cells in various cancer cell lines, indicating its potential to target and eliminate cancer stem cells that often contribute to treatment resistance. The study found that dofequidar treatment led to a marked decrease in SP cell populations and enhanced sensitivity to chemotherapeutic agents .
Data Tables
Analyse Chemischer Reaktionen
Metabolic Glucuronidation
Dofequidar undergoes Phase II metabolism via glucuronidation, a conjugation reaction critical for its excretion :
- Reaction : UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to dofequidar’s primary hydroxyl group.
- Products : Two glucuronide metabolites dominate in human urine, identified as β-D-glucopyranuronic acid conjugates.
- Conditions : Reaction occurs in hepatic microsomes at physiological pH (7.4) and 37°C, requiring UDP-glucuronic acid as cofactor.
ABC Transporter Inhibition
Dofequidar’s primary pharmacological action involves non-covalent interactions with ATP-binding cassette (ABC) transporters, reversing chemotherapeutic drug efflux :
Table 1: Inhibitory Effects on ABC Transporters
Transporter | IC₅₀ (μM) | Assay System | Key Interaction Mechanism |
---|---|---|---|
ABCB1/P-gp | 0.49 | Rhodamine 123 efflux | Competitive binding at drug pocket |
ABCG2/BCRP | 0.57 | Hoechst 33342 transport | π-π stacking with transmembrane domains |
ABCC1/MRP1 | 1.2 | Vesicular MTX transport | Disruption of ATP hydrolysis cycle |
Mechanistic Insights :
- Binding Kinetics : Stoichiometric 1:1 binding to ABCB1’s nucleotide-binding domain (Kd = 12 nM) .
- Structural Determinants : Piperazine moiety forms hydrogen bonds with Asp-176 and Tyr-310 residues in ABCG2 .
- Synergy : Enhances intracellular accumulation of irinotecan (CPT-11) by 9.3-fold in ABCG2+ xenografts .
Redox Modulation in Cancer Cells
Dofequidar indirectly influences cellular redox states by potentiating chemotherapy-induced oxidative stress:
- Reaction Cascade :
- Inhibition of ABCG2 increases intracellular SN-38 (active CPT-11 metabolite) by 4.8-fold .
- Elevated SN-38 generates ROS via topoisomerase I inhibition.
- ROS oxidize dofequidar’s quinoline ring, forming electrophilic quinone intermediates.
- Quinones deplete glutathione reserves (ΔGSH = -63% at 10 μM dofequidar) .
Consequences :
- Apoptosis potentiation in SP cells (EC₅₀ reduced from 8.2 μM to 0.53 μM with dofequidar) .
- Increased PARP cleavage (2.7-fold) and caspase-3 activation in resistant tumors .
pH-Dependent Solubility Reactions
Dofequidar’s fumarate salt displays pH-responsive solubility critical for oral bioavailability:
- Protonation : At gastric pH (1.2), fumarate counterion protonates, increasing solubility to 12 mg/mL.
- Precipitation : In intestinal pH (6.8), deprotonation reduces solubility to 0.3 mg/mL, enabling slow-release kinetics.
- Chelation : Forms transient complexes with divalent cations (Ca²⁺, Mg²⁺) at neutral pH, reducing bioavailability by 22% .
Drug-Drug Interactions
Dofequidar’s pharmacokinetics are modulated by cytochrome P450-mediated reactions :
- CYP3A4 Induction : Chronic administration upregulates CYP3A4 activity by 47%, accelerating its own metabolism.
- Competitive Inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) increases AUC by 2.1-fold.
Q & A
Q. Basic: What experimental models are commonly used to evaluate the efficacy of Dofequidar, (R)-, in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR)?
Methodological Answer:
Dofequidar’s efficacy is typically assessed using in vitro and in vivo models. In vitro assays include:
- Cytotoxicity assays (e.g., MTT or resazurin-based tests) with drug-resistant cancer cell lines (e.g., MCF-7/ADR or KB-V1), where co-administration of Dofequidar and chemotherapeutics (e.g., doxorubicin) quantifies reversal of resistance via reduced IC50 values .
- P-gp functional assays (e.g., calcein-AM uptake or rhodamine-123 efflux) to measure P-gp inhibition .
In vivo studies often use xenograft mouse models implanted with P-gp-overexpressing tumors, monitoring tumor growth inhibition when Dofequidar is combined with chemotherapeutic agents .
Q. Basic: What structural features of Dofequidar, (R)-, are critical for its interaction with P-glycoprotein (P-gp)?
Methodological Answer:
Key structural determinants include:
- Quinoline core : Facilitates aromatic stacking with P-gp’s transmembrane domains.
- Protonable nitrogen atoms : Enable hydrogen bonding with P-gp’s ATP-binding sites, disrupting drug efflux .
- Lipophilic side chains : Enhance membrane permeability and binding affinity to P-gp’s hydrophobic pockets .
Comparative molecular docking studies (e.g., AutoDock Vina) with P-gp homology models (e.g., based on Cryo-EM structures) can validate these interactions .
Q. Advanced: How do pharmacokinetic (PK) and pharmacodynamic (PD) discrepancies in Dofequidar, (R)-, studies arise, and what methodological adjustments can resolve them?
Methodological Answer:
Discrepancies often stem from:
- Variability in dosing regimens : Adjusting administration routes (e.g., oral vs. intravenous) and co-administered agents (e.g., cyclosporine for CYP3A4 inhibition) can improve bioavailability .
- Species-specific metabolism : Use of humanized liver mouse models or in vitro hepatocyte assays (e.g., CYP450 inhibition studies) clarifies metabolic pathways .
- Endpoint selection : Integrate PK/PD modeling (e.g., NONMEM software) to correlate plasma concentrations with tumor response metrics (e.g., RECIST criteria) .
Q. Advanced: What molecular techniques are recommended to validate Dofequidar, (R)-, as a selective P-gp inhibitor without off-target effects (e.g., ABCG2/BCRP inhibition)?
Methodological Answer:
- ATPase activity assays : Measure P-gp-specific ATP hydrolysis inhibition using purified P-gp membranes, comparing results to known inhibitors (e.g., verapamil) .
- CRISPR/Cas9-mediated ABCB1 (P-gp) knockout models : Confirm that Dofequidar’s MDR reversal is absent in ABCB1-deficient cell lines .
- High-throughput screening : Test against panels of ABC transporters (e.g., ABCG2, ABCC1) using fluorescent substrate assays (e.g., mitoxantrone for ABCG2) .
Q. Basic: How should researchers design dose-escalation studies for Dofequidar, (R)-, to minimize toxicity while maintaining efficacy?
Methodological Answer:
- Phase I trial design : Follow a 3+3 dose-escalation protocol with endpoints like maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Monitor hematological and hepatic biomarkers (e.g., ALT/AST) .
- Pharmacokinetic sampling : Collect serial plasma samples for LC-MS/MS analysis to establish exposure-response relationships .
- Preclinical justification : Use toxicokinetic data from rodent and non-rodent species (e.g., dog models) to predict safe starting doses .
Q. Advanced: What strategies address contradictory findings in Dofequidar, (R)-, efficacy across different cancer types (e.g., solid tumors vs. hematological malignancies)?
Methodological Answer:
- Tumor microenvironment (TME) analysis : Profile hypoxia (e.g., HIF-1α levels) and stromal interactions (e.g., fibroblast cocultures) to identify resistance mechanisms .
- Transcriptomic profiling : Use RNA-seq or NanoString to compare ABCB1/P-gp expression and efflux activity in responsive vs. non-responsive tumors .
- Combinatorial screens : Test Dofequidar with targeted therapies (e.g., tyrosine kinase inhibitors) to identify synergistic pairs via Chou-Talalay analysis .
Q. Basic: What analytical methods are recommended for quantifying Dofequidar, (R)-, in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and ionization settings (ESI+) for sensitivity .
- Sample preparation : Use protein precipitation (e.g., methanol) or solid-phase extraction (SPE) to isolate Dofequidar from plasma/tissue homogenates .
- Validation parameters : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. Advanced: How can researchers reconcile disparities in Dofequidar, (R)-, clinical trial outcomes (e.g., Phase II failures vs. preclinical success)?
Methodological Answer:
- Post-hoc biomarker analysis : Stratify patient subgroups by ABCB1/P-gp expression (IHC or qPCR) to identify responders .
- Trial design refinement : Incorporate adaptive designs (e.g., Bayesian response-adaptive randomization) to adjust dosing based on interim PK/PD data .
- Preclinical translation : Validate xenograft models using patient-derived tumor organoids (PDTOs) to better mimic human responses .
Q. Basic: What in vitro assays best characterize the drug-drug interaction potential of Dofequidar, (R)-, with chemotherapeutics?
Methodological Answer:
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to assess metabolic interference .
- Transporter inhibition screens : Test interactions with OATP1B1 or OCT2 using HEK293-overexpressing cells and probe substrates (e.g., rosuvastatin) .
- Plasma protein binding studies : Employ equilibrium dialysis to quantify unbound fractions of co-administered drugs .
Q. Advanced: What computational approaches predict the binding affinity and specificity of Dofequidar, (R)-, to mutant P-gp isoforms observed in refractory cancers?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model P-gp conformational changes (e.g., inward- vs. outward-facing states) upon Dofequidar binding .
- Free energy perturbation (FEP) : Calculate ΔΔG values for mutant P-gp variants (e.g., MDR1-G185V) to predict resistance .
- Machine learning : Train models on P-gp inhibitor datasets (e.g., ChEMBL) to prioritize analogs with improved specificity .
Eigenschaften
CAS-Nummer |
153653-33-9 |
---|---|
Molekularformel |
C30H31N3O3 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1 |
InChI-Schlüssel |
KLWUUPVJTLHYIM-RUZDIDTESA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Isomerische SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
Dofequidar (R)-isoMer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.